molecular formula C12H13NO2 B8716339 2,4-Quinolinedione, 1,2,3,4-tetrahydro-1,3,3-trimethyl- CAS No. 32606-03-4

2,4-Quinolinedione, 1,2,3,4-tetrahydro-1,3,3-trimethyl-

Cat. No. B8716339
M. Wt: 203.24 g/mol
InChI Key: YZTMKCCMFARKLV-UHFFFAOYSA-N
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Patent
US08143278B2

Procedure details

NaH (95% in mineral oil, 42 mg, 1.75 mmol) is added carefully to a solution of 3,3-dimethyl-1H-quinoline-2,4-dione (300 mg, 1.58 mmol) in anhydrous THF (10 mL) at 0° C. After 20 min, MeI (269 mg, 1.89 mmol) is added. The resulting mixture is stirred for overnight (˜16 h) at room temperature. Saturated NH4Cl solution is added, the mixture is extracted with ether (20 mL×3). The combined extracts are washed with brine, and dried over anhydrous Na2SO4. After concentration, the title compound is yielded (300 mg, 93% yield).
Name
Quantity
42 mg
Type
reactant
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
269 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
93%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH3:3][C:4]1([CH3:16])[C:13](=[O:14])[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[NH:6][C:5]1=[O:15].[CH3:17]I.[NH4+].[Cl-]>C1COCC1>[CH3:17][N:6]1[C:7]2[C:12](=[CH:11][CH:10]=[CH:9][CH:8]=2)[C:13](=[O:14])[C:4]([CH3:16])([CH3:3])[C:5]1=[O:15] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
42 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
300 mg
Type
reactant
Smiles
CC1(C(NC2=CC=CC=C2C1=O)=O)C
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
269 mg
Type
reactant
Smiles
CI
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[Cl-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture is stirred for overnight (˜16 h) at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted with ether (20 mL×3)
WASH
Type
WASH
Details
The combined extracts are washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
After concentration

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
CN1C(C(C(C2=CC=CC=C12)=O)(C)C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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